3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, with the process being carried out in the presence of a suitable solvent under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors or microwave-assisted synthesis. These methods can enhance the yield and purity of the final product while reducing the reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, cobalt (II) complex, and various acids and bases. The reaction conditions can vary, but they typically involve moderate temperatures and the use of suitable solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, and various substituted derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound may have therapeutic potential, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-(4-chlorophenyl)-1-methyl-1H-indole
- 3-(4-chlorophenyl)-1-methyl-1H-pyrrole
Uniqueness
What sets 3-(4-chlorophenyl)-N-cyclopropyl-1-methyl-1H-pyrazole-5-carboxamide apart from these similar compounds is the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H14ClN3O |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-cyclopropyl-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14ClN3O/c1-18-13(14(19)16-11-6-7-11)8-12(17-18)9-2-4-10(15)5-3-9/h2-5,8,11H,6-7H2,1H3,(H,16,19) |
InChI Key |
SCCIGWRPQNKWJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3CC3 |
Origin of Product |
United States |
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